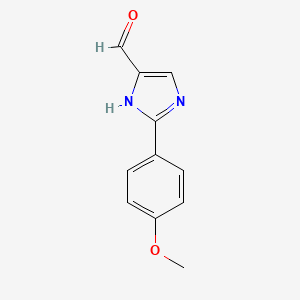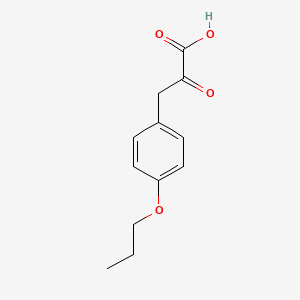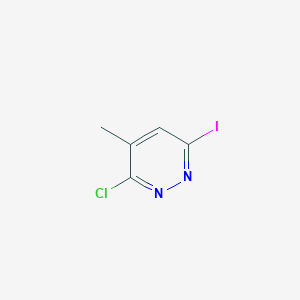
5-(3-Biphenylyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Biphenylyl)pentanoic Acid is a monocarboxylic acid that features a biphenyl group attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Biphenylyl)pentanoic Acid typically involves the reaction of biphenyl with pentanoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of biphenyl-pentenoic acid derivatives, which can be synthesized through various organic reactions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Biphenylyl)pentanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl alcohols or alkanes.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
5-(3-Biphenylyl)pentanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Biphenylyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpentanoic Acid: Similar structure but with a single phenyl group.
5-(4-Biphenylyl)pentanoic Acid: Similar structure with a different substitution pattern on the biphenyl group.
5-(3-Boronophenyl)pentanoic Acid: Contains a boron atom, offering different reactivity and applications.
Uniqueness
5-(3-Biphenylyl)pentanoic Acid is unique due to its specific biphenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions with molecular targets, such as in drug design and materials science.
Propiedades
Fórmula molecular |
C17H18O2 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
5-(3-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)12-5-4-7-14-8-6-11-16(13-14)15-9-2-1-3-10-15/h1-3,6,8-11,13H,4-5,7,12H2,(H,18,19) |
Clave InChI |
RTEOIYNQHQNFIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)




![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)

![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)




